In-depth Technical Guide: Basic Properties of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
In-depth Technical Guide: Basic Properties of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a bicyclic organic molecule featuring a constrained 3-azabicyclo[3.1.0]hexane scaffold. This rigid framework is of significant interest in medicinal chemistry as it allows for the precise spatial arrangement of functional groups, a critical aspect in the design of specific and potent therapeutic agents. The inherent basicity of the secondary amine within this structure plays a pivotal role in its pharmacokinetic and pharmacodynamic profiles, influencing properties such as solubility, membrane permeability, and target binding. This guide provides a comprehensive overview of the core basic and physicochemical properties of this compound, alongside relevant experimental protocols and its context within drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol are crucial for its application in drug development. These properties dictate its behavior in biological systems and influence its suitability as a drug candidate or a scaffold for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | N/A |
| Molecular Weight | 113.16 g/mol | N/A |
| Physical State | Powder / Liquid | [1] |
| Melting Point | 118-119 °C | [1] |
| Boiling Point | 202.5 °C at 760 mmHg | [2] |
| Density | 1.108 g/cm³ | [2] |
| pKa (Secondary Amine) | ~8.5 (Predicted) | N/A |
| pKa (Hydroxyl Group) | 14.94 ± 0.10 (Predicted) | [2] |
| logP | -0.8 (Predicted) | N/A |
| Aqueous Solubility | High (Predicted) | N/A |
Note: Predicted values are generated using standard computational models and should be confirmed experimentally.
The basicity of the molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the secondary amine. The predicted pKa of the conjugate acid is approximately 8.5, indicating that at physiological pH (7.4), a significant portion of the molecules will be protonated. This cationic form can enhance aqueous solubility and facilitate interactions with negatively charged residues in biological targets.
Role in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological entities. Its rigid nature helps in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.
Derivatives of this scaffold have been investigated as:
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Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: These are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The constrained bicyclic system can orient substituents to effectively interact with the active site of the DPP-IV enzyme.
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G-Protein Coupled Receptor (GPCR) Ligands: The defined stereochemistry of the scaffold allows for the development of selective agonists or antagonists for various GPCRs, which are implicated in a wide range of physiological processes and are prominent drug targets.
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Analgesic Agents: The structural features of 3-azabicyclo[3.1.0]hexane derivatives have been explored in the design of non-narcotic pain relievers.
While (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol itself is a building block, its structural motifs are integral to these therapeutic applications.
Signaling Pathway and Experimental Workflow Visualization
As specific signaling pathway or experimental workflow data for (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is not publicly available, we present a representative signaling pathway and a common experimental workflow for a class of compounds where this scaffold is frequently employed: DPP-IV inhibitors.
Representative Signaling Pathway: Incretin Effect and DPP-IV Inhibition
The following diagram illustrates the physiological role of incretin hormones (GLP-1 and GIP) and how their inactivation by DPP-IV is blocked by inhibitors containing the 3-azabicyclo[3.1.0]hexane scaffold, leading to enhanced insulin secretion.
Caption: DPP-IV Inhibition Pathway.
Experimental Workflow: In Vitro DPP-IV Inhibition Assay
This diagram outlines a typical experimental workflow to determine the inhibitory potential of a compound like a 3-azabicyclo[3.1.0]hexane derivative against the DPP-IV enzyme.
Caption: DPP-IV Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the basic properties of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the protonated secondary amine.
Materials:
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(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Potassium Chloride (KCl)
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Deionized water, degassed
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Calibrated pH meter and electrode
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Automatic titrator or burette
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Stir plate and stir bar
Procedure:
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Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 10-20 mg) and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
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Acidification: Add a known excess of standardized 0.1 M HCl to ensure complete protonation of the secondary amine.
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Titration: Titrate the solution with standardized 0.1 M NaOH at a constant, slow rate.
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Data Collection: Record the pH of the solution after each incremental addition of NaOH.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point and subsequently the pKa.
Determination of pKa by ¹H NMR Spectroscopy
Objective: To determine the pKa by monitoring the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.
Materials:
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(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
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Deuterium Oxide (D₂O)
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Standardized DCl and NaOD solutions in D₂O
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NMR spectrometer
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pH meter calibrated for D₂O (pD = pH reading + 0.4)
Procedure:
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Sample Preparation: Dissolve a small amount of the compound in D₂O.
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pH Adjustment: Prepare a series of samples at different pD values by adding small aliquots of DCl or NaOD. Measure the pD of each sample.
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NMR Spectra Acquisition: Acquire a ¹H NMR spectrum for each sample.
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Data Analysis:
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Identify the proton signals that show a significant change in chemical shift with varying pD. These are typically the protons alpha to the nitrogen atom.
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Plot the chemical shift (δ) of a chosen proton against the pD.
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Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.
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The pKa is the pD at the inflection point of the resulting sigmoidal curve.
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Conclusion
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol possesses fundamental basic properties centered around its secondary amine, making it a valuable building block in the synthesis of complex molecules for drug discovery. Its rigid, stereochemically defined structure is particularly advantageous for designing ligands with high affinity and selectivity for biological targets such as DPP-IV and various GPCRs. The provided physicochemical data and experimental protocols serve as a foundational guide for researchers and scientists aiming to utilize this compound in their drug development endeavors. Further experimental validation of the predicted properties is recommended for precise application in quantitative structure-activity relationship (QSAR) studies and in vivo experiments.
